Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate
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Description
Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate is a useful research compound. Its molecular formula is C12H18N3NaO4 and its molecular weight is 291.283. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chiral Bis-S-2-(imidazol-1-yl)Alkanamide Synthesis : Sodium salts, including compounds similar to Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate, are used in the synthesis of C2-symmetric chiral bis-S-2-(imidazol-1-yl) alkanamides. These compounds are synthesized through cocondensation reactions involving natural amino acids, formaldehyde, and glyoxal under basic conditions (Guo Sheng-jin, 2007).
Imidazole-linked Amino Acid Derivatives : In the field of organic chemistry, these types of sodium salts are used in the development of novel synthetic routes. For example, the synthesis of tetrazolium and triazolium dinitromethylides involves similar sodium salts (A. Katritzky et al., 2005).
Quantitative Analysis of Amino Acids and Peptides : The tert-butyloxycarbonyl group, a component of this compound, is widely used for the quantitative analysis of N-blocked amino acids and peptides. This process involves cleaving the tert-butyloxycarbonyl group and back titration, which is crucial in biochemical research (S. Ehrlich-Rogozinski, 1974).
Applications in Organic Synthesis
Synthesis of Heterocyclic Compounds : Compounds with tert-butyloxycarbonyl groups, similar to the sodium salt , are instrumental in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and drug discovery. These compounds serve as intermediates in creating diverse chemical entities with potential therapeutic applications (M. Adamczyk & R. E. Reddy, 2000).
Catalyst in Acetylation Reactions : Sodium salts with tert-butyloxycarbonyl and imidazole groups have been used in the synthesis of amino-functionalized imidazolium ionic liquids. These compounds act as efficient catalysts for acetylation processes, which are fundamental in organic synthesis (Snehkrishn A. Chaubey & Roli Mishra, 2020).
Properties
IUPAC Name |
sodium;2-(3-methylimidazol-4-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4.Na/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-7-14(8)4;/h6-7,9H,1-5H3,(H,16,17);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJNREJVZPIAMJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CN=CN1C)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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